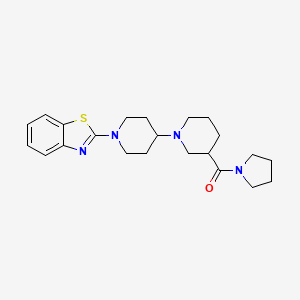![molecular formula C14H26N4O B5367941 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride (PD) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a spirocyclic compound that contains a piperazine ring, which makes it a potential candidate for drug development.
Applications De Recherche Scientifique
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride has been studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development. This compound has also been studied for its potential use as a chiral selector in chromatography, due to its ability to form inclusion complexes with chiral molecules. In addition, this compound has been used as a ligand in coordination chemistry and as a building block in the synthesis of spirocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride is not fully understood. However, it has been suggested that this compound may inhibit the growth of microorganisms by interfering with cell wall synthesis or by disrupting membrane function. This compound has also been shown to inhibit the activity of enzymes involved in the replication of viral RNA, suggesting that it may have antiviral activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal studies. It has been found to be well-tolerated in mice and rats, with no observed adverse effects at doses up to 2000 mg/kg. This compound has also been shown to have low cytotoxicity in human cell lines, with an IC50 value of greater than 100 μM.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It has also been shown to exhibit low toxicity, making it a safe compound to work with. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has limited stability in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride. One area of research could focus on the development of this compound as a potential drug candidate for the treatment of bacterial, fungal, or viral infections. Another area of research could focus on the use of this compound as a chiral selector in chromatography, or as a ligand in coordination chemistry. Further studies could also be conducted to investigate the mechanism of action of this compound and its biochemical and physiological effects. Finally, future research could focus on developing new synthetic methods for this compound, or on modifying the structure of this compound to improve its properties for specific applications.
Méthodes De Synthèse
The synthesis of 2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride involves the reaction of 1-(2-bromoethyl)piperazine with 1,6-diaminohexane in the presence of sodium hydride. The reaction yields this compound as a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-(2,9-diazaspiro[4.5]decan-2-yl)-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O/c19-13(10-17-8-5-15-6-9-17)18-7-3-14(12-18)2-1-4-16-11-14/h15-16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITADOHBOMXRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3CCNCC3)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5367889.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5367901.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5367905.png)
![1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5367909.png)
![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5367955.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)